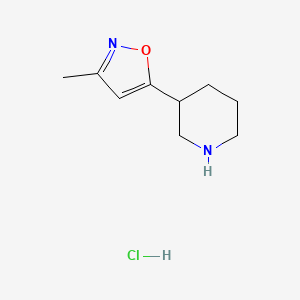![molecular formula C11H24ClNO B1455167 4-[(3-Methylbutoxy)methyl]piperidine hydrochloride CAS No. 1171432-92-0](/img/structure/B1455167.png)
4-[(3-Methylbutoxy)methyl]piperidine hydrochloride
Vue d'ensemble
Description
4-[(3-Methylbutoxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C11H24ClNO and its molecular weight is 221.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Activity and Obesity Treatment
Piperidine derivatives have been explored for their effects on metabolic activity and potential applications in obesity treatment. Studies have shown that certain piperidine compounds can reduce food intake and weight gain in obese rats by affecting free fatty acid concentrations (Massicot, Steiner, & Godfroid, 1985). This suggests that piperidine derivatives, including potentially "4-[(3-Methylbutoxy)methyl]piperidine hydrochloride," could be investigated for their metabolic effects and utility in addressing obesity.
Neuropharmacology and Feeding Behavior
Further research into piperidine compounds has indicated their effect on feeding behavior, with the first non-amphetamine substance showing low toxicity and no psychotropic activity, affecting the satiety center and reducing obesity in mice (Massicot, Thuillier, & Godfroid, 1984). This highlights a potential application in neuropharmacology, particularly in the development of treatments targeting eating disorders or obesity without the side effects associated with amphetamines.
Energy Expenditure and Thermogenic Effect
The compound PM 170, chemically unrelated to amphetamine but part of the piperidine family, was studied for its thermogenic effect, increasing energy expenditure in rats. This suggests that piperidine derivatives might influence resting metabolic rate by affecting mitochondrial oxygen consumption (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985). Such findings underscore the potential of piperidine derivatives in developing treatments for metabolic disorders.
Antifungal and Analgesic Activities
Synthesis studies on piperidine derivatives have explored their biological activities, including analgesic, local anesthetic, and antifungal properties. Certain derivatives displayed significant activity, suggesting a route for developing new analgesic or antifungal agents (Rameshkumar et al., 2003).
Molecular Structure and Chemical Synthesis
The molecular structure of piperidine derivatives, including those with spiro-piperidine motifs, has been a focus of research, enabling the tailoring of these compounds for specific applications. Such studies facilitate the development of new materials with potential applications in medicinal chemistry and material science (Khan et al., 2013).
Propriétés
IUPAC Name |
4-(3-methylbutoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-10(2)5-8-13-9-11-3-6-12-7-4-11;/h10-12H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVAXKMOFIASGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


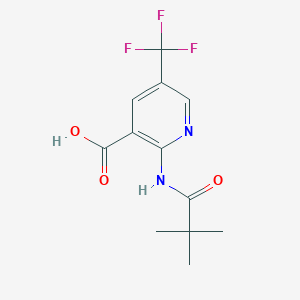
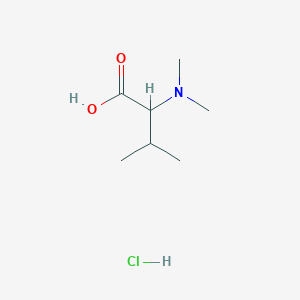
![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1455086.png)

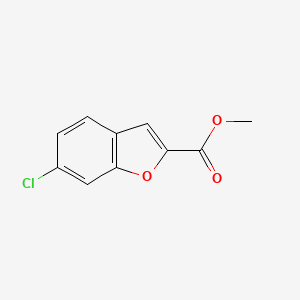
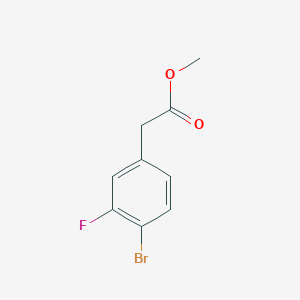
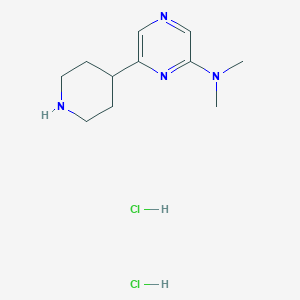
![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/structure/B1455098.png)

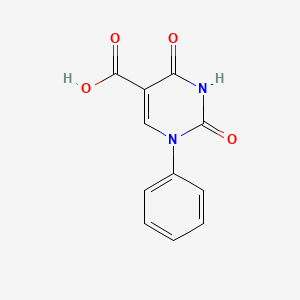
![9,10-Dihydro-9,10-[3,4]thiophenoanthracene](/img/structure/B1455104.png)
![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)
